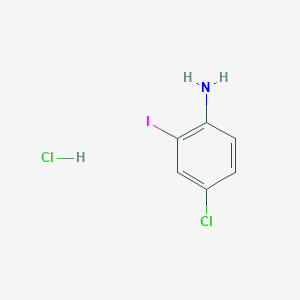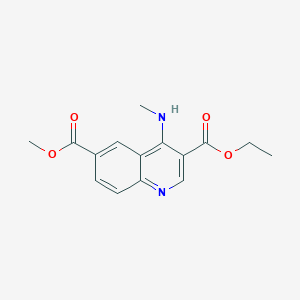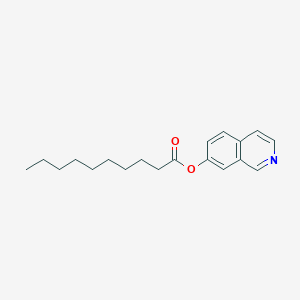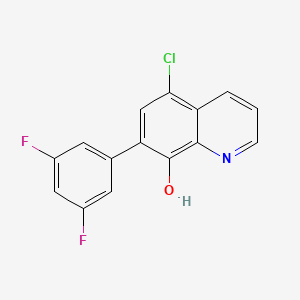![molecular formula C17H17N3O2 B11835983 7-Methoxy-4-{[(1R)-1-phenylethyl]amino}quinazolin-6-ol CAS No. 402734-23-0](/img/structure/B11835983.png)
7-Methoxy-4-{[(1R)-1-phenylethyl]amino}quinazolin-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-7-Methoxy-4-((1-phenylethyl)amino)quinazolin-6-ol is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Methoxy-4-((1-phenylethyl)amino)quinazolin-6-ol typically involves multi-step organic reactions. A common route might include:
Starting Material: The synthesis often begins with a quinazoline derivative.
Methoxylation: Introduction of the methoxy group at the 7th position.
Amination: Introduction of the (1-phenylethyl)amino group at the 4th position.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for higher yields and purity. This might involve:
Batch or Continuous Flow Reactors: To control reaction conditions precisely.
Catalysts: To enhance reaction rates.
Automated Purification Systems: For efficient separation and purification of the final product.
化学反应分析
Types of Reactions
®-7-Methoxy-4-((1-phenylethyl)amino)quinazolin-6-ol can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions might target the amino group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinazoline ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce new functional groups.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Potential therapeutic applications, including anticancer or antimicrobial properties.
Industry: Used in the synthesis of pharmaceuticals or agrochemicals.
作用机制
The mechanism of action of ®-7-Methoxy-4-((1-phenylethyl)amino)quinazolin-6-ol would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular pathways involved could include signal transduction pathways or metabolic processes.
相似化合物的比较
Similar Compounds
Quinazoline: The parent compound, known for its diverse biological activities.
Gefitinib: A quinazoline derivative used as an anticancer agent.
Erlotinib: Another quinazoline-based anticancer drug.
Uniqueness
®-7-Methoxy-4-((1-phenylethyl)amino)quinazolin-6-ol is unique due to its specific substitution pattern, which can confer distinct biological properties compared to other quinazoline derivatives.
属性
CAS 编号 |
402734-23-0 |
|---|---|
分子式 |
C17H17N3O2 |
分子量 |
295.34 g/mol |
IUPAC 名称 |
7-methoxy-4-[[(1R)-1-phenylethyl]amino]quinazolin-6-ol |
InChI |
InChI=1S/C17H17N3O2/c1-11(12-6-4-3-5-7-12)20-17-13-8-15(21)16(22-2)9-14(13)18-10-19-17/h3-11,21H,1-2H3,(H,18,19,20)/t11-/m1/s1 |
InChI 键 |
ICPPMXFVBZNQQO-LLVKDONJSA-N |
手性 SMILES |
C[C@H](C1=CC=CC=C1)NC2=NC=NC3=CC(=C(C=C32)O)OC |
规范 SMILES |
CC(C1=CC=CC=C1)NC2=NC=NC3=CC(=C(C=C32)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















